molecular formula C12H12BrN B11865553 5-Bromo-N,N-dimethylnaphthalen-1-amine CAS No. 10586-45-5

5-Bromo-N,N-dimethylnaphthalen-1-amine

Cat. No.: B11865553
CAS No.: 10586-45-5
M. Wt: 250.13 g/mol
InChI Key: KFTJBSYZCSXVBK-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylnaphthalen-1-amine: is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and the nitrogen atom is dimethylated. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylnaphthalen-1-amine typically involves the bromination of N,N-dimethylnaphthalen-1-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-N,N-dimethylnaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated naphthalene derivatives with biological macromolecules.

Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 5-Chloro-N,N-dimethylnaphthalen-1-amine
  • 5-Fluoro-N,N-dimethylnaphthalen-1-amine
  • 5-Iodo-N,N-dimethylnaphthalen-1-amine

Comparison: Compared to its halogenated analogs, 5-Bromo-N,N-dimethylnaphthalen-1-amine exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-bromo-N,N-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTJBSYZCSXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613409
Record name 5-Bromo-N,N-dimethylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10586-45-5
Record name 5-Bromo-N,N-dimethylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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